molecular formula C₂₂H₂₅NO₆ B1145727 (4S,5S)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid CAS No. 949459-78-3

(4S,5S)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid

Cat. No. B1145727
CAS RN: 949459-78-3
M. Wt: 399.44
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar oxazolidine derivatives often involves the reaction of amino alcohols with carbonyl compounds under specific conditions. For instance, a study by Tsuno et al. (2012) described the synthesis and structural characterization of bis[(4S,5R)-4-methoxycarbonyl-5-methyl-1,3-oxazolidine]copper(II) dichloride, demonstrating the versatility of oxazolidine compounds in forming complex structures with metals through mild reaction conditions (Tsuno, Kato, Brunner, & Ike, 2012). Another relevant synthesis involves the reaction of methoxycarbonylcarbene with oxazolidines, leading to the formation of morpholine-3-carboxylic acid derivatives through C—N bond insertion, showcasing the reactive nature of oxazolidine rings (Molchanov, Stepakov, Kopf, Zenkevich, & Kostikov, 2001).

Molecular Structure Analysis

The molecular structure of oxazolidine derivatives, including the compound , can be elucidated using X-ray crystallography and quantum chemical calculations. For example, the structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, a compound with some structural similarities, was determined using these methods, highlighting the detailed geometrical arrangement of atoms within the molecule (Shtabova et al., 2005).

Chemical Reactions and Properties

Oxazolidine compounds participate in a variety of chemical reactions due to their functional groups. For instance, the alkylation and nitration of similar compounds have been studied, revealing how substituent groups on the oxazolidine ring influence reactivity and the formation of derivatives (Shtabova et al., 2005). These reactions not only expand the utility of oxazolidines in synthetic chemistry but also demonstrate their chemical versatility.

Physical Properties Analysis

The physical properties of oxazolidines, such as melting points, solubility, and crystal structure, can significantly vary depending on the substituents attached to the ring. The detailed study of the crystal structure of related compounds provides insight into their solid-state properties and potential applications in material science (Bellan et al., 1978).

Chemical Properties Analysis

The chemical properties of oxazolidines are profoundly influenced by their functional groups. For example, the presence of methoxycarbonyl and phenyl groups can affect the acidity, basicity, and nucleophilicity of the molecule. Studies on similar compounds have explored these aspects, shedding light on the reactivity and potential chemical applications of oxazolidines (Molchanov et al., 2001).

Scientific Research Applications

Pharmacological Research

Compounds with specific structural features such as phenolic acids, oxazolidine derivatives, and those with carboxylic acid functionalities have been explored for various pharmacological effects. Phenolic acids like Chlorogenic Acid (CGA) have been extensively studied for their antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and antimicrobial properties. CGA, in particular, has shown promise in modulating lipid metabolism and glucose levels, potentially aiding in the treatment of metabolic disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. Its hepatoprotective effects are significant, offering protection against chemical or lipopolysaccharide-induced injuries (Naveed et al., 2018).

Materials Science

In the field of materials science, derivatives of phenolic compounds and carboxylic acids have been incorporated into polymers and scintillators. For instance, the scintillation properties of plastic scintillators based on polymethyl methacrylate (PMMA) with various luminescent dyes demonstrate the potential of these materials in radiation detection. Modifications in the scintillator compositions can influence their scintillation efficiency, optical transparency, thermal, light, and radiation-damage stability, showcasing the versatility of these materials in high-energy physics and medical imaging applications (Salimgareeva & Kolesov, 2005).

Chemical Synthesis

The synthesis and functionalization of compounds with carboxylic acid groups are crucial in medicinal chemistry for creating bioactive molecules. Phosphonic acids, for example, have seen applications ranging from drug and pro-drug development to surface functionalization and analytical purposes due to their structural similarity to phosphate moieties. This versatility underscores the importance of chemical synthesis techniques in expanding the utility of compounds for various scientific and industrial applications (Sevrain et al., 2017).

properties

IUPAC Name

(4S,5S)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO6/c1-22(2,3)29-21(26)23-17(14-8-6-5-7-9-14)18(20(24)25)28-19(23)15-10-12-16(27-4)13-11-15/h5-13,17-19H,1-4H3,(H,24,25)/t17-,18-,19?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVWUXLRSKRKFZ-ADUPEVMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]([C@H](OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,5S)-3-tert-Butoxycarbonyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid

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